One research application of 5-amino-1,3,4-thiadiazole-2-thiol lies in the synthesis of new amines with potential anticonvulsant properties. A study published in 2007 [] explored the use of ATT as a starting material for the synthesis of a series of novel amines. The researchers evaluated the anticonvulsant activity of these synthesized compounds using various models of epilepsy in mice. Some of the synthesized compounds exhibited promising anticonvulsant activity, suggesting the potential of ATT as a building block for the development of new anticonvulsant drugs.
5-Amino-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiadiazole ring with an amino group at the 5-position and a thiol group at the 2-position. Its chemical formula is , and it has a molecular weight of approximately 133.19 g/mol. This compound is recognized for its diverse applications in medicinal chemistry and materials science, particularly due to its unique structural properties that allow it to interact with various biological and chemical systems .
The mechanism of action for 5-Amino-1,3,4-thiadiazole-2-thiol depends on the specific application. Here are two potential areas of interest:
5-Amino-1,3,4-thiadiazole-2-thiol is classified as a mild irritant and may cause harm if inhaled, swallowed, or comes into contact with skin or eyes [2].
The biological activity of 5-amino-1,3,4-thiadiazole-2-thiol has been widely studied. It has shown potential as an antimicrobial agent and has been investigated for its effects on pulmonary tuberculosis treatment . The compound also acts as an inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, making it a candidate for therapeutic applications in conditions like glaucoma and obesity . Furthermore, it exhibits anti-corrosion properties, enhancing the stability of metals in acidic environments .
Several methods have been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol:
5-Amino-1,3,4-thiadiazole-2-thiol has numerous applications across different fields:
Studies on the interactions of 5-amino-1,3,4-thiadiazole-2-thiol with metal ions have revealed its ability to form stable complexes that enhance corrosion resistance. The adsorption of this compound on metal surfaces has been shown to significantly reduce corrosion rates in hydrochloric acid solutions. Electrochemical studies indicate that it acts by forming a protective layer on the metal surface . Additionally, its interaction with biological targets such as carbonic anhydrase suggests potential therapeutic applications.
Several compounds share structural similarities with 5-amino-1,3,4-thiadiazole-2-thiol. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Amino-1,3,4-thiadiazole | Similar thiadiazole structure | Less soluble; limited biological activity |
5-Amino-1,2,4-thiadiazole | Different substitution pattern | Exhibits different reactivity profiles |
5-Amino-1,3-thiazole | Thiazole ring instead of thiadiazole | Stronger antimicrobial properties |
2-Amino-1,3-thiadiazole | Lacks thiol group | Reduced reactivity compared to thiol variant |
The uniqueness of 5-amino-1,3,4-thiadiazole-2-thiol lies in its combination of both amino and thiol functional groups on the thiadiazole ring. This allows it to engage in diverse
Irritant